molecular formula C26H30FN3O2 B6031033 2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one

Cat. No.: B6031033
M. Wt: 435.5 g/mol
InChI Key: HCDLUCZGLMPEMC-UHFFFAOYSA-N
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Description

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic system and the fluorophenyl group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one is unique due to its combination of a spirocyclic system, a fluorophenyl group, and an isoindolone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2/c27-22-8-6-20(7-9-22)16-28-13-3-11-26(18-28)12-15-30(19-26)24(31)10-14-29-17-21-4-1-2-5-23(21)25(29)32/h1-2,4-9H,3,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDLUCZGLMPEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O)CN(C1)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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